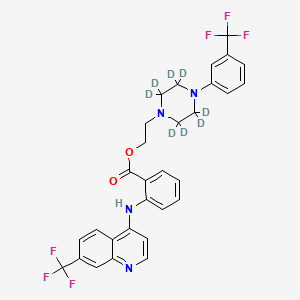
Antrafenine-d8 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antrafenine-d8 Dihydrochloride is a deuterated form of Antrafenine, a piperazine derivative known for its analgesic and anti-inflammatory properties. The deuterium labeling (d8) is used to study the pharmacokinetics and metabolic pathways of Antrafenine in biological systems. This compound is primarily used in research settings to understand the behavior of Antrafenine in the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antrafenine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Antrafenine molecule. The process typically starts with the synthesis of deuterated intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment .
化学反应分析
Types of Reactions: Antrafenine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various quinoline and piperazine derivatives, which are useful intermediates in the synthesis of other pharmacologically active compounds .
科学研究应用
Antrafenine-d8 Dihydrochloride is widely used in scientific research for:
Pharmacokinetic Studies: To determine the metabolic fate of Antrafenine in the body.
Drug Metabolism: To study the metabolic pathways and identify metabolites.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Antrafenine.
Biological Research: To investigate the biological effects and mechanisms of action of Antrafenine
作用机制
The mechanism of action of Antrafenine-d8 Dihydrochloride is similar to that of Antrafenine. It is believed to inhibit cyclooxygenase activity, which reduces the synthesis of prostaglandins involved in inflammation. The compound targets both cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to its analgesic and anti-inflammatory effects .
相似化合物的比较
Antrafenine: The non-deuterated form with similar pharmacological properties.
Naproxen: Another analgesic and anti-inflammatory drug with a different chemical structure but similar efficacy.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug with similar therapeutic effects.
Uniqueness: Antrafenine-d8 Dihydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This isotopic labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-deuterated compounds .
属性
IUPAC Name |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)/i12D2,13D2,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGGKKGAFZIVBJ-DHNBGMNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)([2H])[2H])([2H])[2H])C5=CC=CC(=C5)C(F)(F)F)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)
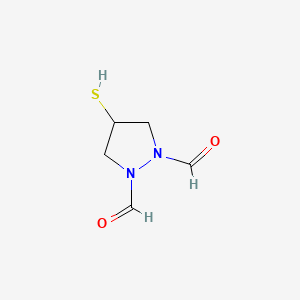
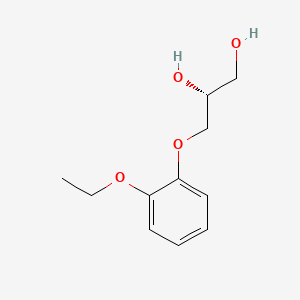
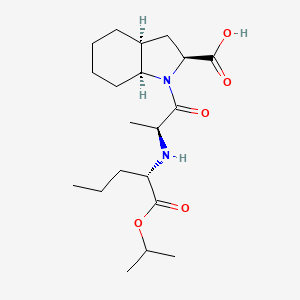
![[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590111.png)
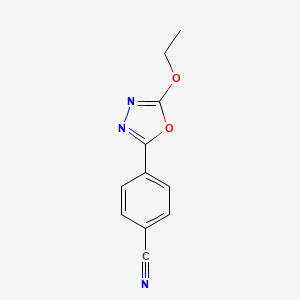
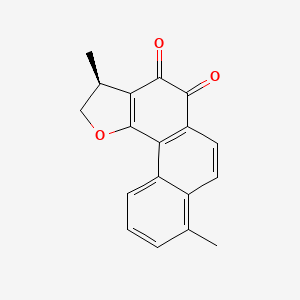
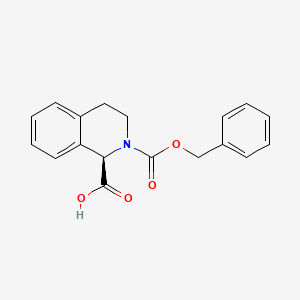
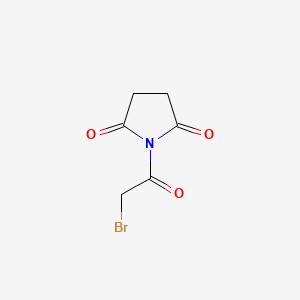
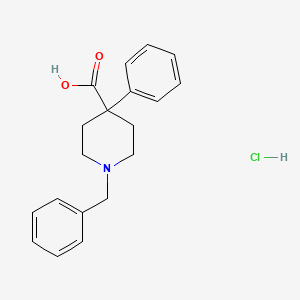
![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)
![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)
